(4-Cyclohexylphenyl)methanamine
Overview
Description
(4-Cyclohexylphenyl)methanamine is a chemical compound that belongs to the class of arylalkylamines. It is characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is a colorless to pale yellow liquid with a molecular formula of C13H19N and a molecular weight of 189.30 g/mol. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Similar compounds like 4-methylphenethylamine appear to inhibit the human cytochrome p450 enzymes cyp1a2 and cyp2a6 .
Pharmacokinetics
It is known that the compound has a molecular weight of 1893 , which may influence its pharmacokinetic properties.
Result of Action
Based on its potential antibacterial properties, it may result in the death of bacterial cells in the urinary tract, similar to methenamine .
Action Environment
Environmental factors such as pH levels may influence the action, efficacy, and stability of (4-Cyclohexylphenyl)methanamine. For instance, Methenamine, a similar compound, is more effective in a more acidic environment (pH<6) where it is hydrolyzed to formaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylphenyl)methanamine typically involves the alkylation of p-cresol with cyclohexanol or cyclohexene in the presence of a wide-pore acidic zeolite catalyst . Another method involves the use of benzene methanamine as a raw material, with a ruthenium catalyst facilitating the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (4-Cyclohexylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexylphenyl ketone or cyclohexylbenzoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted arylalkylamines.
Scientific Research Applications
(4-Cyclohexylphenyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(4-Cyclohexylphenyl)(phenyl)methanamine: This compound has an additional phenyl group attached to the methanamine, resulting in different chemical properties and applications.
Cyclohexylmethylamine: Lacks the phenyl group, leading to distinct reactivity and uses.
Uniqueness: (4-Cyclohexylphenyl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of cyclohexyl and phenyl groups attached to a methanamine moiety makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(4-cyclohexylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTDNAGZXRCBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74067-97-3 | |
Record name | (4-cyclohexylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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